molecular formula C15H13BrN2S2 B11542068 2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11542068
M. Wt: 365.3 g/mol
InChI Key: VCJMPQVPDHJFON-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a bromothiophene moiety and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 5-bromothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. They may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-5-PHENYL-3-FURONITRILE
  • 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE

Uniqueness

Compared to similar compounds, 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has a unique benzothiophene core, which can impart different electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H13BrN2S2

Molecular Weight

365.3 g/mol

IUPAC Name

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C15H13BrN2S2/c1-9-2-4-11-12(7-17)15(20-13(11)6-9)18-8-10-3-5-14(16)19-10/h3,5,8-9H,2,4,6H2,1H3/b18-8+

InChI Key

VCJMPQVPDHJFON-QGMBQPNBSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(S3)Br

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(S3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.